An In-depth Technical Guide to 4-(Trifluoromethoxy)phenylacetic acid (CAS 4315-07-5)
An In-depth Technical Guide to 4-(Trifluoromethoxy)phenylacetic acid (CAS 4315-07-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Trifluoromethoxy)phenylacetic acid, a versatile building block in modern organic synthesis. Identified by its CAS number 4315-07-5, this compound is noted for the unique chemical properties imparted by its trifluoromethoxy group.[1] This document details its physicochemical properties, potential biological significance, synthetic pathways, and safety information.
Physicochemical and Spectroscopic Properties
4-(Trifluoromethoxy)phenylacetic acid is a white to almost white crystalline powder.[2][3][4] The trifluoromethoxy group significantly influences its chemical reactivity and stability, making it a valuable intermediate in various synthetic applications.[1][2][3][4]
A summary of its key quantitative properties is presented below:
| Property | Value | Reference |
| Molecular Formula | C9H7F3O3 | [1][2] |
| Molecular Weight | 220.15 g/mol | [2] |
| Melting Point | 85-89 °C | [2][5] |
| Boiling Point (Predicted) | 260.6 ± 35.0 °C | [5] |
| Density (Predicted) | 1.399 ± 0.06 g/cm³ | [5][6] |
| pKa (Predicted) | 4.10 ± 0.10 | [5] |
| Purity | ≥97% | [2][3][4] |
Spectroscopic data are crucial for the structural elucidation and purity assessment of the compound. While raw spectra are not provided here, typical spectroscopic techniques used for its characterization include ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[7]
Biological Significance and Potential Applications
4-(Trifluoromethoxy)phenylacetic acid is a key intermediate in the synthesis of biologically active molecules.[1][2] Its structural features make it a candidate for drug discovery, particularly in the development of anti-inflammatory and analgesic agents.[2][3][4] The trifluoromethoxy group can enhance metabolic stability and cell membrane permeability of a parent molecule, which are desirable properties in drug design.
Beyond pharmaceuticals, this compound is also utilized in the agrochemical industry for formulating herbicides and pesticides with improved efficacy and environmental stability.[1][2][3] It also finds applications in material science for creating advanced polymers and coatings.[1]
While the specific signaling pathways directly modulated by 4-(Trifluoromethoxy)phenylacetic acid are not extensively detailed in publicly available literature, its role as a precursor for anti-inflammatory drugs suggests a potential indirect involvement in pathways related to inflammation, such as the cyclooxygenase (COX) or lipoxygenase (LOX) pathways. A generalized diagram illustrating a potential role as a precursor in the development of a pathway inhibitor is presented below.
Synthesis and Experimental Protocols
4-(Trifluoromethoxy)phenylacetic acid is primarily used as an intermediate in organic synthesis.[1] A common synthetic route involves the conversion of a corresponding benzyl halide. Below is a generalized experimental protocol for such a transformation.
Experimental Protocol: Synthesis from 4-(Trifluoromethoxy)benzyl Chloride
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Step 1: Cyanation of Benzyl Chloride. 4-(Trifluoromethoxy)benzyl chloride is reacted with a cyanide salt, such as sodium cyanide (NaCN), in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction mixture is typically heated to facilitate the nucleophilic substitution, yielding 4-(trifluoromethoxy)phenylacetonitrile.
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Step 2: Hydrolysis of the Nitrile. The resulting 4-(trifluoromethoxy)phenylacetonitrile is then subjected to hydrolysis. This is commonly achieved by heating the nitrile in the presence of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide), followed by acidic workup. This process converts the nitrile group into a carboxylic acid group, yielding the final product, 4-(Trifluoromethoxy)phenylacetic acid.
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Step 3: Purification. The crude product is then purified, typically by recrystallization from an appropriate solvent system, to obtain a product with high purity.
The following diagram illustrates the general workflow for this synthesis.
Safety and Handling
4-(Trifluoromethoxy)phenylacetic acid is classified as an irritant.[8] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
Precautionary Measures:
-
Handling: Use only in a well-ventilated area or in a chemical fume hood.[9][10] Avoid breathing dust.[9] Avoid contact with skin, eyes, and clothing.[9][10]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and appropriate clothing.[9][10] A dust mask (type N95 or equivalent) is recommended.
-
Storage: Store in a cool, dry, and well-ventilated place.[9][10] Keep the container tightly closed and sealed in a dry environment.[5][9] Recommended storage temperature is between 2-8 °C.[2][3][4]
In case of exposure, it is important to seek medical attention. For eye contact, rinse cautiously with water for several minutes.[9] For skin contact, wash with plenty of soap and water.[9] If inhaled, move the person to fresh air.[9]
References
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-(TRIFLUOROMETHOXY)PHENYLACETIC ACID | 4315-07-5 [chemicalbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 4-(TRIFLUOROMETHOXY)PHENYLACETIC ACID(4315-07-5) 1H NMR [m.chemicalbook.com]
- 8. 4315-07-5 | CAS DataBase [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
